molecular formula C9H12ClN5O2 B2799116 1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide CAS No. 2411287-55-1

1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2799116
CAS No.: 2411287-55-1
M. Wt: 257.68
InChI Key: RZTAYEOIVURSBY-UHFFFAOYSA-N
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Description

“1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide” is a chemical compound with the molecular formula C9H12ClN5O2 and a molecular weight of 257.68. It is a derivative of 1,2,3-triazole, a nitrogen-containing heterocycle known for its stability to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including “1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide”, can be achieved through a metal-free strategy. This involves the regioselective synthesis of 1-N-substituted 1,2,3-triazole-4-carboxamide derivatives by employing azides, HFO-1233zd (E), and amines in an aqueous reaction medium .


Molecular Structure Analysis

The molecular structure of “1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide” includes a 1,2,3-triazole moiety, which is a nitrogen-containing heterocycle with three nitrogen atoms in the ring . This structure is stable under various conditions and can form hydrogen bonding and bipolar interactions, allowing it to interact with biomolecular targets and improve solubility .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide” include the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction can be facilitated under microwave conditions, which can dramatically reduce reaction times and enhance the reaction rate .

Mechanism of Action

While the specific mechanism of action for “1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide” is not mentioned in the search results, 1,2,3-triazole derivatives are known for their various biological activities. They can disrupt the replication cycle of a virus, allowing the body to eliminate it more easily .

Future Directions

The future directions for “1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide” and similar compounds could involve further exploration of their antiviral properties . Additionally, the development of more efficient synthesis methods could also be a focus .

Properties

IUPAC Name

1-[1-(2-chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O2/c1-5(10)9(17)14-2-6(3-14)15-4-7(8(11)16)12-13-15/h4-6H,2-3H2,1H3,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAYEOIVURSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2C=C(N=N2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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